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molecular formula C12H22O2 B154035 Ethyl (E)-8-methylnon-6-enoate CAS No. 75335-54-5

Ethyl (E)-8-methylnon-6-enoate

Cat. No. B154035
M. Wt: 198.3 g/mol
InChI Key: IXHFFNCBURGATB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116813

Procedure details

223.12 g (1 mol) of ethyl 6-bromohexanoate and 275.4 g (1.05 mol) of triphenyl phosphine were refluxed for 36 hours in 1.5 l of acetonitrile. After the reaction was terminated, 500 ml of acetonitrile was distilled off, then the reaction mixture was dried. Into the dried mixture, 72.11 g (1 mol) of isobutyl aldehyde was added and stirred. Controlling the reaction temperature in the range of 25°-35° C., 40 g (1 mol) of oily (60%) sodium hydride was carefully added. Then, the reaction mixture was stirred over night at room temperature. After the reaction was ended, 500 g of water was added into the reaction mixture, the oil layer was then separated and the water layer was extracted twice with 300 ml of hexane. The organic layers were combined and washed with 300 ml of water, solvent was removed in vacuum under reduced pressure, and then distilled under 2 mm Hg to obtain 122.8 g of ethyl 8-methyl-6-nonenoate (Yield: 62% based upon the starting material).
Quantity
223.12 g
Type
reactant
Reaction Step One
Quantity
275.4 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
isobutyl aldehyde
Quantity
72.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C1(P([C:25]2[CH:30]=[CH:29]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[H-].[Na+].O.[C:34](#N)C>>[CH3:34][CH:30]([CH3:29])[CH:25]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
223.12 g
Type
reactant
Smiles
BrCCCCCC(=O)OCC
Name
Quantity
275.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)#N
Step Two
Name
isobutyl aldehyde
Quantity
72.11 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
DISTILLATION
Type
DISTILLATION
Details
500 ml of acetonitrile was distilled off
CUSTOM
Type
CUSTOM
Details
the reaction mixture was dried
ADDITION
Type
ADDITION
Details
was carefully added
STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred over night at room temperature
CUSTOM
Type
CUSTOM
Details
the oil layer was then separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted twice with 300 ml of hexane
WASH
Type
WASH
Details
washed with 300 ml of water, solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuum under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled under 2 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC(C=CCCCCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 122.8 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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